molecular formula C10H19NO B8736383 2-(1-Cyclopropylpiperidin-4-yl)ethanol

2-(1-Cyclopropylpiperidin-4-yl)ethanol

Cat. No.: B8736383
M. Wt: 169.26 g/mol
InChI Key: JLGHDULBOZNAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Cyclopropylpiperidin-4-yl)ethanol is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(1-cyclopropylpiperidin-4-yl)ethanol

InChI

InChI=1S/C10H19NO/c12-8-5-9-3-6-11(7-4-9)10-1-2-10/h9-10,12H,1-8H2

InChI Key

JLGHDULBOZNAFF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium tetrahydroborate (730 mg) was added to a solution of ethyl(1-cyclopropylpiperidin-4-yl)acetate (2.1 g) in THF (53 mL) under ice-cooling. MeOH (2.4 mL) was added thereto, and the mixture was stirred at room temperature overnight. After water and EtOAc were added to the reaction mixture, the mixture was stirred for 30 minutes, and extraction was performed using EtOAc. The organic layer was dried over Na2SO4 and filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (Hex:EtOAc=80:20 to 60:40), whereby 2-(1-cyclopropylpiperidin-4-yl)ethanol (1.3 g) was obtained as a pale yellow oil.
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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